molecular formula C18H20N2O2S B2543055 2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 888411-46-9

2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2543055
CAS RN: 888411-46-9
M. Wt: 328.43
InChI Key: PKQTXRGZTZEKQL-UHFFFAOYSA-N
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Description

The compound “2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a thiophene-based compound . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene-based compounds have been widely used in various fields including material science, industrial chemistry, and pharmaceuticals due to their diverse properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions such as aromatic electrophilic substitution, heterocyclization, metal halogen exchange, or palladium chemistry . In one study, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized . The synthesis involved cyclization of precursor compounds and was carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can be analyzed using various spectroscopic techniques and elemental analyses . Density Functional Theory (DFT) can be used to calculate the optimized geometry and the local and global chemical activity parameters .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo cyclization reaction to produce 2,3,5-trisubstituted thiophenes . In another example, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related thiophene derivatives have been extensively studied, with various methods developed to create a wide range of compounds. One approach involved the Gewald reaction for generating 2-aminothiophenes, which are crucial intermediates for further chemical transformations. These processes are fundamental for exploring the chemical properties and potential applications of thiophene derivatives (Adib et al., 2015).

Antimicrobial and Anticancer Activities

  • Thiophene derivatives have shown promising biological activities, including antimicrobial and anticancer effects. For instance, a study on the synthesis, characterization, and biological evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides revealed these compounds exhibited significant antimicrobial properties (Talupur et al., 2021). Similarly, novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed high antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010).

Photophysical Properties

  • The photophysical properties of carboxamides, including derivatives similar to the compound , have been investigated to understand their absorption and fluorescence behaviors. Studies have estimated the ground and excited state dipole moments of these molecules, which are crucial for applications in photodynamic therapy and molecular electronics (Patil et al., 2011).

Molecular Docking Studies

  • Docking studies play a critical role in understanding the interactions between thiophene derivatives and biological targets. These studies help in the rational design of compounds with enhanced biological activities. The docking studies of thiophene-2-carboxamides against various microbial targets have provided insights into their potential as antimicrobial agents (Talupur et al., 2021).

Future Directions

Thiophene-based compounds have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, future research could focus on exploring the potential applications of “2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” in these areas. Further studies could also aim to elucidate the specific mechanism of action, physical and chemical properties, and safety profile of this compound.

properties

IUPAC Name

2-[(2,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-10-7-8-11(2)13(9-10)17(22)20-18-15(16(19)21)12-5-3-4-6-14(12)23-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQTXRGZTZEKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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